4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline
Description
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is a substituted aniline derivative featuring a piperidine-1-carbonyl group at the ortho position and dimethoxy substituents at the 4- and 5-positions of the aromatic ring. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg), as reported by CymitQuimica . This discontinuation may limit experimental accessibility, underscoring the importance of comparative studies with structurally analogous compounds.
Properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNODWCNTAISSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline typically involves the reaction of 4,5-dimethoxyaniline with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Piperidine-1-Carbonyl Amide
The amide bond in the piperidine-1-carbonyl group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Prolonged heating with concentrated HCl may cleave the amide bond, yielding 4,5-dimethoxyanthranilic acid and piperidine .
-
Basic Hydrolysis : Treatment with NaOH under reflux could produce the corresponding carboxylate salt and piperidine .
Key Factors :
-
Steric hindrance from the piperidine ring may slow hydrolysis compared to linear amides.
-
Electron-donating methoxy groups stabilize the aromatic ring but do not directly influence amide reactivity .
Electrophilic Aromatic Substitution
The electron-rich aniline ring facilitates electrophilic substitution. The methoxy groups (para-directing) and amine (meta-directing) dictate regioselectivity:
| Reaction Type | Conditions | Expected Position | Example Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 3 or 6 | 3-Nitro-4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline |
| Sulfonation | H₂SO₄, SO₃ | Position 3 | 3-Sulfo-4,5-dimethoxy derivative |
| Halogenation | X₂ (Cl₂, Br₂) in acetic acid | Position 6 | 6-Bromo-4,5-dimethoxy analogue |
Notes :
-
Competitive directing effects may lead to mixtures, but steric bulk from the piperidine group favors substitution at less hindered positions .
Oxidation of the Aniline Moiety
The primary amine can undergo oxidation under strong conditions:
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Nitroso Formation : Mild oxidants like NaNO₂/HCl at low temperatures yield a nitroso intermediate.
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Nitro Derivative : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the amine to a nitro group, producing 4,5-dimethoxy-2-(piperidine-1-carbonyl)nitrobenzene .
Limitations :
Alkylation/Acylation of the Primary Amine
The aniline’s NH₂ group reacts with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions |
|---|---|---|
| CH₃I | N-Methyl-4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline | K₂CO₃, DMF, 60°C |
| Acetyl chloride | N-Acetyl derivative | Pyridine, RT |
Applications :
Diazotization and Subsequent Reactions
Diazonium salt formation enables diverse transformations:
-
Sandmeyer Reaction : CuCN/KCN introduces a cyano group at position 3 or 6.
Example :
Demethylation of Methoxy Groups
Methoxy groups are cleaved by BBr₃ or HI to yield catechol derivatives:
Utility :
Photochemical Reactivity
The dimethoxy-aniline system may undergo photochemical reactions under UV light, such as:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline exhibit significant antitumor activity. For instance, derivatives of piperidine have been studied extensively for their ability to inhibit cancer cell growth. A notable study highlighted the effectiveness of piperidine derivatives in treating various cancers, including breast and pancreatic cancer . The mechanism often involves the inhibition of critical signaling pathways such as the Akt pathway, which is pivotal in cell survival and proliferation.
Table 1: Overview of Piperidine Derivatives and Their Antitumor Effects
Neurological Applications
The compound has also been investigated for its potential as a selective agonist for serotonin receptors. Studies have shown that modifications to the piperidine structure can enhance selectivity and potency at serotonin receptor subtypes, which are crucial targets in treating mood disorders and anxiety . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring significantly influence agonist activity.
Table 2: Structure-Activity Relationships of Piperidine Derivatives
| Compound Variant | 5-HT2AR Activity | Selectivity Ratio (5-HT2AR/5-HT2CR) | Reference |
|---|---|---|---|
| 2,5-Dimethoxyphenylpiperidine | High | Favorable | |
| 4-Aminoaryl Boronic Acid Derivative | Moderate | Low |
Synthetic Methodologies
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. This method is advantageous for producing anilines and their derivatives with high yields and purity . The use of palladium catalysts allows for selective coupling with aryl halides, making this approach a cornerstone in the synthesis of complex pharmaceutical compounds.
Table 3: Synthesis Pathways for Piperidine Derivatives
| Synthesis Method | Yield (%) | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Up to 70% | High selectivity and efficiency | |
| Asymmetric Hydrogenation | >90% | Produces enantiomerically pure products |
Clinical Research on Anticancer Properties
A clinical study evaluated the efficacy of piperidine derivatives, including those structurally related to this compound, in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy regimens .
Pharmacological Studies on Neurological Effects
In another study focused on neurological applications, researchers assessed the agonist activity of piperidine derivatives on serotonin receptors in vitro. The findings revealed that certain modifications led to enhanced receptor binding affinity, suggesting potential therapeutic benefits for anxiety and depression .
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Amide vs. Amine Functionality: The target compound’s amide group enables stronger hydrogen bonding (NH donor) compared to the primary amine in 2-(4,4-Dimethyl-1-piperidyl)aniline. This may result in higher melting points or enhanced stability in crystalline phases . In contrast, the hydroxyl group in 3,5-Dimethoxy-2-[pyrazolyl]phenol forms S(6) hydrogen-bonded rings, as observed in its crystal structure . The amide group in the target compound could similarly stabilize supramolecular architectures but with distinct directional preferences.
Substituent Position Effects :
- The 4,5-dimethoxy arrangement on the target compound’s aromatic ring differs from the 3,5-dimethoxy configuration in the pyrazoline derivative . Para-substituted methoxy groups may alter electronic effects (e.g., resonance donation) and steric interactions compared to meta-substituted analogs.
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing :
The pyrazoline-containing compound in exhibits intermolecular C–H···O and N–H···π interactions, forming layered crystal structures. By analogy, the target compound’s amide group may participate in similar interactions, but the absence of a hydroxyl group could limit the diversity of hydrogen-bonding motifs. - Lipophilicity: The 4,4-dimethylpiperidine derivative is likely more lipophilic than the target compound due to its nonpolar methyl groups, whereas the latter’s methoxy and amide groups enhance polarity.
Research Findings and Implications
- Structural Flexibility :
The piperidine-carbonyl group in the target compound may adopt conformational states that optimize interactions in host-guest systems, contrasting with the rigid pyrazoline ring in . - Solubility Profile : Methoxy groups typically enhance aqueous solubility, but the amide group’s polarity may counterbalance this effect depending on the solvent system.
Biological Activity
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 916164-73-3
The molecular formula is , with a molecular weight of approximately 250.29 g/mol. The presence of methoxy groups and a piperidine moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives through cyclization reactions.
- Substitution Reactions : Introducing the dimethoxy and carbonyl groups through electrophilic aromatic substitution or acylation methods.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study on analogs of donepezil demonstrated that modifications to the piperidine ring significantly affect AChE inhibition potency. The introduction of substituents like methoxy groups enhanced activity compared to unsubstituted analogs .
- Anticoagulant Activity : Research on piperidine derivatives has shown that certain compounds exhibit potent anticoagulant properties. While specific data on this compound is limited, related compounds have been shown to inhibit factor Xa effectively .
- Cytotoxicity Studies : In vitro assays have indicated that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Further exploration into the structural modifications could enhance selectivity and potency against specific targets .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound | AChE Inhibition IC50 (nM) | Antioxidant Activity | Anticoagulant Activity |
|---|---|---|---|
| This compound | TBD | Moderate | TBD |
| Donepezil | 10 | Low | N/A |
| Compound A (related piperidine) | 50 | High | High |
Q & A
Basic: What are the optimal synthetic routes for preparing 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline with high purity?
Methodological Answer:
A two-step approach is recommended:
Amination and Protection : Start with 4,5-dimethoxy-2-nitroaniline. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol). Protect the amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
Piperidine Coupling : React the Boc-protected intermediate with piperidine-1-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify methoxy (δ 3.7–3.9 ppm), piperidine (δ 1.4–1.6 ppm for CH₂, δ 2.7–3.1 ppm for N-CH₂), and amide carbonyl (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~ 321.2).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (space group determination, R-factor < 0.05) .
Advanced: How can rotational isomerism in the piperidine ring lead to NMR data contradictions, and how are these resolved?
Methodological Answer:
The piperidine ring’s chair-flip dynamics can cause signal splitting in NMR. To address this:
- Perform variable-temperature NMR (VT-NMR) between 25°C and 80°C in DMSO-d₆. Signal coalescence at higher temperatures indicates dynamic equilibrium.
- Use 2D NOESY to identify spatial correlations between piperidine protons and adjacent aromatic methoxy groups, confirming dominant conformers .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) to predict electrophilic sites. The amide carbonyl is likely reactive due to low LUMO energy (−1.8 eV).
- Molecular Dynamics (MD) : Simulate solvation effects in water and DMSO to assess steric hindrance from the piperidine ring. MD trajectories show limited solvent accessibility to the carbonyl group, suggesting slow hydrolysis kinetics .
Advanced: How should stability studies be designed to evaluate degradation under oxidative and photolytic conditions?
Methodological Answer:
Adopt a Box-Behnken experimental design with three factors:
| Factor | Levels |
|---|---|
| Temperature | 25°C, 40°C, 60°C |
| UV Intensity | 0, 200, 400 W/m² |
| H₂O₂ Concentration | 0%, 1%, 3% (w/v) |
Analyze degradation products via LC-MS/MS (QTOF instrument, positive ion mode). Key degradation pathways include piperidine ring oxidation (m/z 337.1) and demethylation of methoxy groups (m/z 293.1) .
Advanced: What safety protocols are critical for handling this compound given structural similarities to carcinogenic aniline derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods with >0.5 m/s face velocity.
- Toxicity Mitigation : Monitor airborne levels via NIOSH Method 2002 (GC-MS, LOD 0.1 µg/m³).
- Waste Disposal : Quench residual compound with 10% NaHCO₃ before incineration.
- Biomonitoring : For chronic exposure studies, track urinary o-toluidine (a known aniline metabolite) using HPLC-UV (λ = 280 nm) .
Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Modeling : Use compartmental models (e.g., PK-Sim) to compare bioavailability. Low in vivo efficacy may arise from rapid glucuronidation (predicted logP = 2.1).
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and identify Phase I metabolites (e.g., hydroxylation at C4 of piperidine) via UPLC-Q-Exactive .
Advanced: What strategies differentiate this compound from structurally similar aniline-piperidine analogs in mixed samples?
Methodological Answer:
- Chromatographic Separation : Use a HILIC column (2.1 × 100 mm, 1.7 µm) with 10 mM ammonium formate (pH 3.0)/acetonitrile gradient. Retention time differences arise from the 4,5-dimethoxy substitution (tR ~ 8.2 min vs. 6.5 min for 4-methoxy analogs).
- Tandem MS/MS : Characterize unique fragment ions (e.g., m/z 178.1 from cleavage between piperidine and aniline moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
